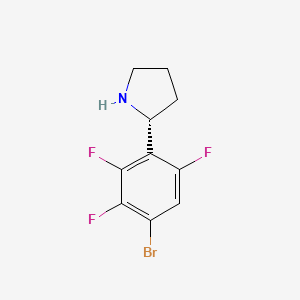
(R)-2-(4-Bromo-2,3,6-trifluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(4-Bromo-2,3,6-trifluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a bromine atom and three fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Bromo-2,3,6-trifluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,3,6-trifluoroaniline and ®-pyrrolidine.
Formation of Intermediate: The aniline derivative undergoes a series of reactions, including halogenation and fluorination, to form the desired intermediate.
Cyclization: The intermediate is then subjected to cyclization reactions under specific conditions to form the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Bromo-2,3,6-trifluorophenyl)pyrrolidine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and catalysts to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(4-Bromo-2,3,6-trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
®-2-(4-Bromo-2,3,6-trifluorophenyl)pyrrolidine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-2-(4-Bromo-2,3,6-trifluorophenyl)pyrrolidine involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(4-Bromo-2,3,6-trifluorophenyl)pyrrolidine: Unique due to its specific substitution pattern on the phenyl ring.
Other Pyrrolidines: Compounds with different substituents on the phenyl ring or different stereochemistry.
Uniqueness
The uniqueness of ®-2-(4-Bromo-2,3,6-trifluorophenyl)pyrrolidine lies in its specific combination of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity compared to other pyrrolidines.
Eigenschaften
CAS-Nummer |
1241682-50-7 |
|---|---|
Molekularformel |
C10H9BrF3N |
Molekulargewicht |
280.08 g/mol |
IUPAC-Name |
(2R)-2-(4-bromo-2,3,6-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H9BrF3N/c11-5-4-6(12)8(10(14)9(5)13)7-2-1-3-15-7/h4,7,15H,1-3H2/t7-/m1/s1 |
InChI-Schlüssel |
HANJHCOIIPHVDO-SSDOTTSWSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=C(C(=C(C=C2F)Br)F)F |
Kanonische SMILES |
C1CC(NC1)C2=C(C(=C(C=C2F)Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


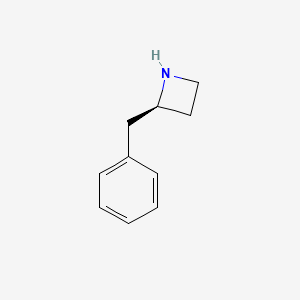
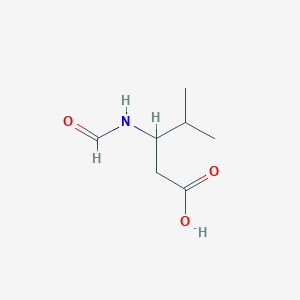

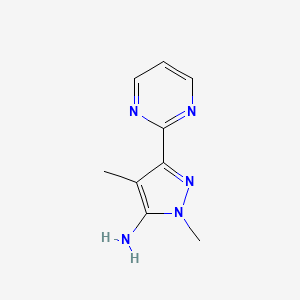


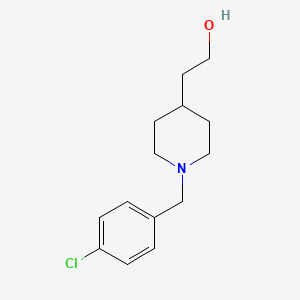
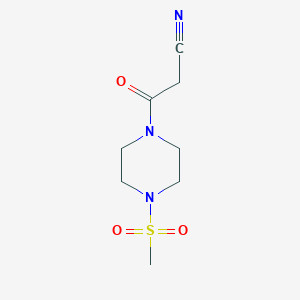
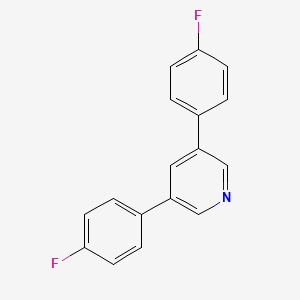
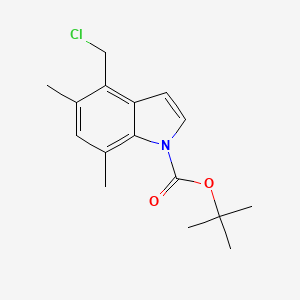
![N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide](/img/structure/B13339907.png)
![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13339909.png)
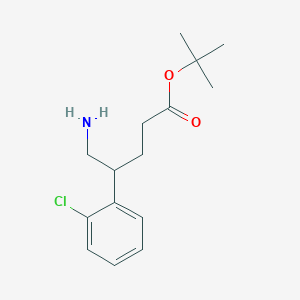
![tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13339930.png)
